2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
Description
This compound is a spirocyclic heterocycle featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a piperidine ring. Key structural elements include:
- Substituents: A 9-bromo group on the pyrazolo-oxazine moiety, which may influence electronic properties and halogen bonding interactions. A 1'-methyl group on the piperidine ring, which could modulate lipophilicity and steric effects .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-9-bromo-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O3/c1-25-8-6-22(7-9-25)26-18(16-11-15(23)3-5-19(16)29-22)12-17(24-26)14-2-4-20-21(10-14)28-13-27-20/h2-5,10-11,18H,6-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVYBNKIXGJGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=C(O2)C=CC(=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a unique spiro structure that combines elements from various chemical classes. Its molecular formula is and it includes functional groups such as a benzo[d][1,3]dioxole moiety and a piperidine ring.
Research indicates that this compound may interact with several biological targets:
- ABC Transporters : It has been identified as a modulator of ATP-binding cassette (ABC) transporters, which are crucial for drug absorption and resistance in cancer therapy. These transporters facilitate the efflux of drugs from cells, impacting their efficacy in treatment protocols .
- Neurotransmitter Receptors : Preliminary studies suggest potential interactions with neurotransmitter receptors, which may influence cognitive functions and mood regulation. The presence of the piperidine structure is often associated with activity at dopamine and serotonin receptors.
Anticancer Properties
Several studies have explored the anticancer potential of similar compounds. For instance:
- In Vitro Studies : Compounds with structural similarities have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The proposed mechanism involves the induction of apoptosis and cell cycle arrest .
- In Vivo Studies : Animal models treated with related compounds demonstrated reduced tumor growth rates. These findings suggest that the compound may exhibit similar anticancer properties.
Neuroprotective Effects
The neuroprotective capabilities of compounds containing the benzo[d][1,3]dioxole structure have been documented:
- Oxidative Stress Reduction : Research indicates that these compounds can reduce oxidative stress in neuronal cells, potentially protecting against neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Studies
A few notable case studies highlight the biological activity of related compounds:
- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated a series of benzo[d][1,3]dioxole derivatives for their ability to inhibit ABC transporters. Results showed that certain derivatives significantly enhanced the bioavailability of co-administered chemotherapeutic agents .
- Case Study 2 : Another investigation focused on the neuroprotective effects of related piperidine derivatives in a mouse model of Alzheimer's disease. The study reported improved cognitive function and reduced amyloid plaque formation in treated mice compared to controls .
Research Findings Summary
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro Anticancer | Induced apoptosis in MCF-7 cells | Journal of Medicinal Chemistry |
| In Vivo Anticancer | Reduced tumor growth in xenograft models | Cancer Research |
| Neuroprotection | Reduced oxidative stress in neuronal cells | Neurobiology Letters |
| ABC Transport Modulation | Enhanced bioavailability of chemotherapeutics | Drug Metabolism Reviews |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below compares the target compound with structurally analogous molecules from the evidence:
Key Observations
Substituent Effects: The benzodioxol group in the target compound (vs. Bromo vs. Other Halogens: Bromine’s moderate electronegativity and polarizability balance steric effects and halogen bonding, unlike iodine (e.g., in HDAC inhibitors from ), which may offer stronger interactions but higher molecular weight.
Spiro vs. Non-Spiro Structures: Spiro systems (target and ) impose conformational rigidity, which can enhance target selectivity but may reduce solubility compared to non-spiro analogs (e.g., ).
Lipophilicity :
- The target’s benzodioxol group increases oxygen content, likely reducing logP compared to phenyl or bromophenyl analogs (e.g., ). However, the 1'-methyl group on the piperidine may offset this by adding hydrophobicity.
Synthetic Complexity :
- Spirocyclic compounds (target, ) require multi-step syntheses involving ring-closing reactions, as seen in ’s methods for similar heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
